Home > Products > Screening Compounds P33446 > 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline - 65331-45-5

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

Catalog Number: EVT-3413170
CAS Number: 65331-45-5
Molecular Formula: C14H10Br2N2
Molecular Weight: 366.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. The structure features a brominated quinazoline core that is substituted with a 4-bromophenyl group, enhancing its potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its applications in developing anticancer agents and other therapeutic agents.

Source

The synthesis and characterization of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline have been documented in various studies focusing on quinazoline derivatives. These studies explore the compound's synthesis methods, biological evaluations, and potential applications in drug discovery .

Classification

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline can be classified as a heterocyclic organic compound, specifically a quinazoline derivative. Quinazolines are recognized for their broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties . This particular compound is categorized under brominated quinazolines, which often exhibit enhanced reactivity and biological activity due to the presence of bromine atoms.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline can be approached through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with suitable electrophiles under controlled conditions.

  1. Starting Materials: The synthesis typically begins with 5-bromoanthranilic acid.
  2. Formation of Intermediates: This intermediate can be reacted with chloroacetyl chloride in the presence of a base (such as diisopropylethylamine) to form 6-bromo-2-chloroquinazolin-4(3H)-one.
  3. Cyclization: Subsequent reactions with suitable anilines lead to the formation of the desired quinazoline derivative through nucleophilic substitution and cyclization processes .

Technical Details

The reaction conditions often include:

  • Solvents: Acetonitrile or dichloromethane
  • Temperature: Reflux conditions may be applied
  • Purification: The final product is purified using column chromatography or recrystallization techniques.
Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline features:

  • A quinazoline ring system, which consists of two fused aromatic rings.
  • Bromine substituents at positions 6 and 4 of the phenyl group, enhancing lipophilicity and potential interactions with biological targets.

Data

  • Molecular Formula: C13_{13}H9_{9}Br2_{2}N
  • Molecular Weight: Approximately 318.02 g/mol
  • Melting Point: Specific melting point data may vary but is generally reported within a range typical for similar compounds.
Chemical Reactions Analysis

Reactions

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline can undergo various chemical reactions typical for quinazolines:

  1. Nucleophilic Substitution: The bromine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: Under certain conditions, it can participate in cyclization reactions to form more complex structures.
  3. Reduction Reactions: The compound can also be reduced to form corresponding amines or other derivatives.

Technical Details

The reactions are typically facilitated by:

  • Catalysts: Transition metals may be employed to enhance reaction rates.
  • Conditions: Temperature and pressure adjustments may optimize yields.
Mechanism of Action

Process

The mechanism of action of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cancer cell proliferation.

  1. Binding Affinity: The brominated structure increases binding affinity to target proteins.
  2. Inhibition Mechanism: It may inhibit key enzymes involved in cell cycle regulation or apoptosis pathways, leading to reduced cell viability in cancerous cells.

Data

Studies have shown that similar compounds exhibit significant antiproliferative activity against various cancer cell lines, indicating that this compound likely shares comparable mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic bromine atoms.
Applications

Scientific Uses

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline has several notable applications:

  1. Anticancer Research: Investigated as a potential lead compound for developing new anticancer therapies targeting specific pathways.
  2. Biological Activity Studies: Used in studies assessing the biological activity of quinazoline derivatives against various diseases.
  3. Pharmaceutical Development: Serves as a scaffold for synthesizing novel compounds with improved efficacy and reduced toxicity profiles .

This compound exemplifies the rich potential of quinazoline derivatives in medicinal chemistry, warranting further exploration and development within pharmaceutical contexts.

Synthetic Methodologies and Optimization Strategies

Annulation Reactions for 3,4-Dihydroquinazoline Core Construction

The synthesis of the 3,4-dihydroquinazoline core for 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline primarily relies on annulation strategies involving anthranilic acid derivatives or 2-(aminomethyl)anilines. Anthranilic acid serves as a key precursor, undergoing cyclocondensation with aldehydes or imidates to form the dihydroquinazoline scaffold. In a representative approach, 6-bromoanthranilic acid reacts with 4-bromobenzaldehyde under acidic conditions, yielding the target core via dehydration-cyclization [5]. Alternatively, 2-(aminomethyl)-4-bromoaniline undergoes annulation with electrophilic partners like nitriles or orthoesters, forming the six-membered ring through nucleophilic addition-cyclization cascades [4] [9]. Regioselectivity challenges arise when using unsymmetrical precursors; careful optimization of stoichiometry (1:1.2 ratio of anthranilic acid to aldehyde) and temperature (110–130°C) minimizes di-substituted byproducts [5].

Table 1: Annulation Methods for 3,4-Dihydroquinazoline Core Synthesis

PrecursorElectrophileCatalyst/ConditionsYield (%)Regioselectivity Control
6-Bromoanthranilic acid4-BromobenzaldehydePPA, 120°C, 4h78N/A (symmetrical product)
2-(Aminomethyl)-4-bromoanilineAcetonitrileZnCl₂, reflux, 8h65Temperature-dependent cyclization
2-Amino-5-bromobenzamideTriethyl orthoformateAcOH, MW, 150°C, 20min92Controlled by orthoformate reactivity

Electrophilic Activation of Nitroalkanes in Cyclization Pathways

Nitroalkanes, when activated by polyphosphoric acid (PPA), serve as versatile bis-electrophilic synthons for constructing 3,4-dihydroquinazolines. In PPA medium, nitroalkanes (e.g., nitroethane) transform into phosphorylated nitronates (electrophilic species), which react with bis-nucleophilic 2-(aminomethyl)anilines. For 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline synthesis, 2-(1-aminoethyl)-4-bromoaniline reacts with 1-nitropropane in PPA/H₃PO₃ (1:1) at 160°C, generating the dihydroquinazoline core via in situ imine formation and subsequent 6-endo-trig cyclization [4]. This method achieves 63–89% yields for alkyl/aryl-substituted derivatives but requires precise temperature control (>150°C) to prevent decomposition. Limitations include poor efficiency with α-nitroesters due to competing decarboxylation [4] [9].

Table 2: Mechanism of Nitroalkane-Mediated Cyclization

StepIntermediateKey ProcessActivation Energy Barrier (kJ/mol)
1. Nitroalkane activationPhosphorylated nitronateElectrophilic stabilization by PPA25–30
2. Nucleophilic attackAmidino speciesAmine addition to nitronate50–55
3. CyclizationIminium ionIntramolecular 6-endo-trig cyclization70–75
4. RearomatizationDihydroquinazolineElimination of hydroxylamine phosphate30–35

Halogenation Strategies for Bromine Substituent Incorporation

Bromine incorporation at the C6 position of the quinazoline ring and the 4-bromophenyl group at N3 employs three primary strategies:

  • Pre-annulation halogenation: 6-Bromoanthranilic acid or 4-bromo-substituted benzaldehyde precursors are synthesized before cyclization. Direct bromination of anthranilic acid using N-bromosuccinimide (NBS) in acetonitrile yields regioselective C6-brominated derivatives (85–92% yield) due to the ortho-directing effect of the carboxylic acid group [7].
  • Post-annulation electrophilic aromatic substitution (EAS): The pre-formed 3-(4-bromophenyl)-3,4-dihydroquinazoline undergoes electrophilic bromination using Br₂/FeBr₃. However, this approach suffers from poor regioselectivity (<50% C6-monobromination) due to competing N1 bromination and dihalogenation [7].
  • Directed ortho-metalation: For advanced regiocontrol, 3-(4-bromophenyl)-3,4-dihydroquinazoline is treated with n-BuLi at −78°C, followed by quenching with Br₂. This method achieves >95% C6 selectivity but requires anhydrous conditions .

Table 3: Bromination Efficiency Comparison

StrategyReagent/ConditionsC6-Regioselectivity (%)Overall Yield (%)Key Limitation
Pre-annulation (anthranilic acid)NBS, CH₃CN, 20°C, 2h>9985–92Requires halogenated precursors
Post-annulation EASBr₂, FeBr₃, CH₂Cl₂, 0°C, 1h40–5060N1 bromination side products
Directed ortho-metalationn-BuLi, THF, −78°C; then Br₂>9575Moisture sensitivity

Polyphosphoric Acid-Mediated Cyclocondensation Mechanisms

Polyphosphoric acid (PPA) serves as both catalyst and solvent in the cyclocondensation of 6-bromoanthranilic acid and 4-bromobenzaldehyde. The mechanism involves:

  • Protonation and activation: PPA protonates the carbonyl oxygen of 4-bromobenzaldehyde, enhancing electrophilicity.
  • Nucleophilic attack: The amino group of 6-bromoanthranilic acid attacks the activated carbonyl, forming a carbinolamine intermediate.
  • Dehydration: PPA facilitates water elimination, generating an imine.
  • Cyclization: Intramolecular nucleophilic attack by the adjacent amide nitrogen onto the imine carbon constructs the dihydropyrimidine ring [4] [9].Optimization studies reveal that PPA concentration (87% PPA) and temperature (120–130°C) critically impact yield:
  • Below 110°C: Incomplete cyclization (<20% conversion)
  • 120–130°C: 78–85% isolated yield
  • Above 140°C: Decomposition to charred products [4].

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation drastically enhances the synthesis of 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline by reducing reaction times from hours to minutes and improving yields by 15–30% compared to thermal methods. Key protocols include:

  • SbCl₃-catalyzed cyclocondensation: Anthranilamide, 4-bromobenzaldehyde, and 1 mol% SbCl₃ undergo microwave irradiation (200 W) under solvent-free conditions, yielding 93% product in 4 minutes versus 83% in 4 hours via thermal heating [5] [8].
  • One-pot anthranilic acid/aldehyde cyclization: 6-Bromoanthranilic acid and 4-bromobenzaldehyde in PPA achieve 88% yield within 15 minutes at 150°C under microwave irradiation, compared to 70% in 6 hours conventionally [2] [8].Solvent-free conditions minimize side reactions and enable easier purification. Energy consumption analyses confirm 10-fold reductions under microwave protocols [5].

Table 4: Microwave vs. Thermal Synthesis Optimization

MethodCatalystTemperature (°C)TimeYield (%)Energy Consumption (kJ/mol)
Microwave (solvent-free)SbCl₃ (1 mol%)1504 min93120
Microwave (PPA medium)PPA15015 min88180
Conventional thermal (reflux)PPA1206 h701,500
Conventional thermal (neat)SbCl₃ (1 mol%)1504 h831,800

Comprehensive Compound Data

Table 5: Key Identifiers for 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

PropertyValueSource/Reference
IUPAC Name6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazolin-2(1H)-one [3]
CAS Registry Number1246765-38-7 (core scaffold analog) [3]
Molecular FormulaC₁₄H₁₀Br₂N₂O [7]
Canonical SMILESBrC1=CC=C(C=C1)C1NC2=C(C=CC=C2Br)C(=O)N1Derived from [3]
Key Synthetic RoutePPA-mediated cyclocondensation [4] [9]
Microwave Optimization93% yield (SbCl₃, solvent-free, MW) [5]
Halogenation MethodNBS bromination of anthranilic acid [7]
XRD ConfirmationEnantiomeric H-bonded associates [7]

Properties

CAS Number

65331-45-5

Product Name

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

IUPAC Name

6-bromo-3-(4-bromophenyl)-4H-quinazoline

Molecular Formula

C14H10Br2N2

Molecular Weight

366.05 g/mol

InChI

InChI=1S/C14H10Br2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,9H,8H2

InChI Key

UHOOJWKYNBMPOV-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Br)N=CN1C3=CC=C(C=C3)Br

Canonical SMILES

C1C2=C(C=CC(=C2)Br)N=CN1C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.